molecular formula C25H25ClN2O3 B5137991 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(diphenylmethyl)piperazine hydrochloride

1-(1,3-benzodioxol-5-ylcarbonyl)-4-(diphenylmethyl)piperazine hydrochloride

Cat. No. B5137991
M. Wt: 436.9 g/mol
InChI Key: GHXHSUVLZJMTFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-ylcarbonyl)-4-(diphenylmethyl)piperazine hydrochloride, commonly known as BDMP, is a chemical compound that has been extensively used in scientific research. It belongs to the class of psychoactive substances and is known for its ability to bind to serotonin receptors in the brain. The compound has been studied for its potential use in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia.

Mechanism of Action

BDMP acts as a partial agonist at serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. It also acts as an antagonist at the 5-HT2B receptor. The compound has been shown to increase the release of serotonin in the brain, which is thought to contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
BDMP has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. The compound has also been shown to increase the expression of certain genes involved in neuroplasticity, which is thought to contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of BDMP in lab experiments is its relatively low toxicity compared to other psychoactive compounds. This makes it safer to handle and easier to work with in a laboratory setting. However, one limitation of BDMP is its relatively low potency compared to other psychoactive compounds. This can make it more difficult to achieve significant therapeutic effects in animal models.

Future Directions

There are several potential future directions for research on BDMP. One area of interest is the development of more potent analogs of the compound that could have greater therapeutic efficacy. Another area of interest is the investigation of the long-term effects of BDMP on the brain and behavior. Finally, there is a need for more clinical trials to investigate the safety and efficacy of BDMP in humans.

Synthesis Methods

BDMP is synthesized by reacting 1,3-benzodioxole-5-carboxylic acid with diphenylmethylpiperazine in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide). The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form of BDMP. The purity of the compound can be enhanced by recrystallization.

Scientific Research Applications

BDMP has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to have anxiolytic and antidepressant effects in animal models. BDMP has also been studied for its potential use in the treatment of schizophrenia. It has been shown to have antipsychotic effects in animal models and has been suggested as a potential alternative to traditional antipsychotic drugs. BDMP has also been studied for its potential use in the treatment of drug addiction. It has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(1,3-benzodioxol-5-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3.ClH/c28-25(21-11-12-22-23(17-21)30-18-29-22)27-15-13-26(14-16-27)24(19-7-3-1-4-8-19)20-9-5-2-6-10-20;/h1-12,17,24H,13-16,18H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXHSUVLZJMTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC5=C(C=C4)OCO5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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